(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(6-5-13-4-3-9-21-13)18-12-10-16-15(17-11-12)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEYEILKOSZWKU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions. For instance, the furan ring can be synthesized via the cyclization of appropriate precursors, while the pyrimidine ring can be prepared through condensation reactions involving suitable amines and nitriles. The final coupling step often involves the use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran or other reduced products.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution on the pyrimidine ring can produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that compounds with furan and pyrimidine structures exhibit anticancer properties. The presence of the pyrrolidinyl group may enhance the interaction with biological targets involved in cancer progression.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria and fungi. The furan ring is known to contribute to the antimicrobial efficacy of similar compounds.
- Case Study : Research indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide. Modifications to the furan or pyrimidine rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Enhanced anticancer activity |
| Alteration of pyrimidine substituents | Improved selectivity against microbial strains |
Synthesis and Development
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally related compounds share the enamide or enone core but differ in heterocyclic substituents and functional groups. Key examples include:
Key Observations :
- Heterocyclic Diversity: The target compound’s furan-pyrimidine system contrasts with phthalazine (6d, 6g) or quinoline () scaffolds in analogs. Thiophene (6g) and furopyrimidine (gozanertinib) substituents highlight variations in aromaticity and electronic effects.
- Functional Groups: Enamide vs. The 2,4-diaminopyrimidine group in 6d and 6g may enhance DNA-binding affinity, whereas the pyrrolidine in the target compound improves solubility.
Physicochemical Properties
Melting points (MP) and spectroscopic data reflect structural rigidity and intermolecular interactions:
Analysis :
- The higher MP of 6g vs. 6d (235–237°C vs. 122–124°C) likely stems from increased hydrogen bonding via 2,4-diaminopyrimidine and thiophene-induced planarity.
- IR peaks near 1630–1640 cm⁻¹ in enone/enamide compounds confirm carbonyl stretching, consistent with conjugated systems.
Computational and Crystallographic Insights
- Crystallography : SHELXL/SHELXT () are critical for confirming stereochemistry (e.g., E-configuration) and intermolecular interactions in similar compounds .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a furan ring and a pyrimidine moiety, which are known to confer various biological properties. The structural characteristics suggest potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory pathways.
Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and antimicrobial activities. The furan and pyrimidine components may facilitate interactions with enzymes or receptors involved in these pathways:
- Anti-inflammatory Activity : Compounds containing furan rings have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.
- Antitumor Activity : Pyrimidine derivatives are often involved in inhibiting cell proliferation in various cancer cell lines, indicating potential anticancer properties for this compound.
In Vitro Studies
In vitro studies on derivatives similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:
These results suggest that the compound has a promising profile for further development as an anticancer agent.
Pharmacokinetic Properties
Studies on pharmacokinetics reveal important parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, related compounds have shown favorable absorption characteristics with half-lives ranging from 16 to 27 minutes after intravenous administration in animal models . Such data are crucial for determining the viability of the compound for therapeutic use.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives. One derivative exhibited significant anti-inflammatory activity by inhibiting the expression of cyclooxygenase enzymes in vitro. This suggests that this compound may share similar pathways of action .
Q & A
Q. What are the common synthetic routes for (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide?
Methodological Answer: The compound can be synthesized via:
- Amide coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) to activate carboxyl intermediates .
- Catalytic methods employing Fe₂O₃@SiO₂/In₂O₃ nanoparticles, which enhance reaction efficiency and yield under mild conditions .
- Multi-step synthesis involving protection/deprotection of functional groups (e.g., pyrrolidine or furan rings) to prevent side reactions during coupling steps .
Q. What analytical techniques are essential for confirming structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity and stereochemistry of the (2E)-configured prop-2-enamide backbone .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
- X-ray Crystallography : Using SHELX programs (e.g., SHELXL) to resolve crystal structures and confirm spatial arrangement .
Q. What biological assays are typically used to evaluate its activity?
Methodological Answer:
- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates or ADP-Glo™ kits .
- Cellular viability assays (e.g., MTT or ATP-luciferase) to screen for cytotoxicity or antiproliferative effects .
- High-throughput screening (HTS) : Automated platforms for rapid evaluation of interactions with protein libraries .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereochemical control during synthesis?
Methodological Answer:
- Temperature modulation : Lower temperatures (0–4°C) reduce epimerization in amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in coupling reactions .
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) to enforce (E)-configuration .
Q. How can researchers resolve contradictions in biological assay data?
Methodological Answer:
- Orthogonal validation : Combine HTS with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .
- Stability testing : Assess compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Dose-response curves : Use sigmoidal modeling to distinguish true activity from assay artifacts .
Q. What computational approaches are effective for studying target interactions?
Methodological Answer:
- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding poses with pyrrolidine-pyrimidine targets .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to analyze stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR modeling : Machine learning (e.g., Random Forest) to correlate structural features (e.g., furan ring planarity) with activity .
Q. How can SHELXL refine crystal structures of this compound?
Methodological Answer:
- TWIN refinement : For twinned crystals, use TWIN and HKLF5 commands to handle overlapping reflections .
- Disorder modeling : PART and AFIX instructions to resolve pyrrolidine ring disorder in low-resolution datasets .
- Hydrogen placement : SHELXH to automate hydrogen positioning in high-resolution structures .
Structural and Functional Analogues
Q. Table 1: Structurally Similar Compounds and Key Features
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
